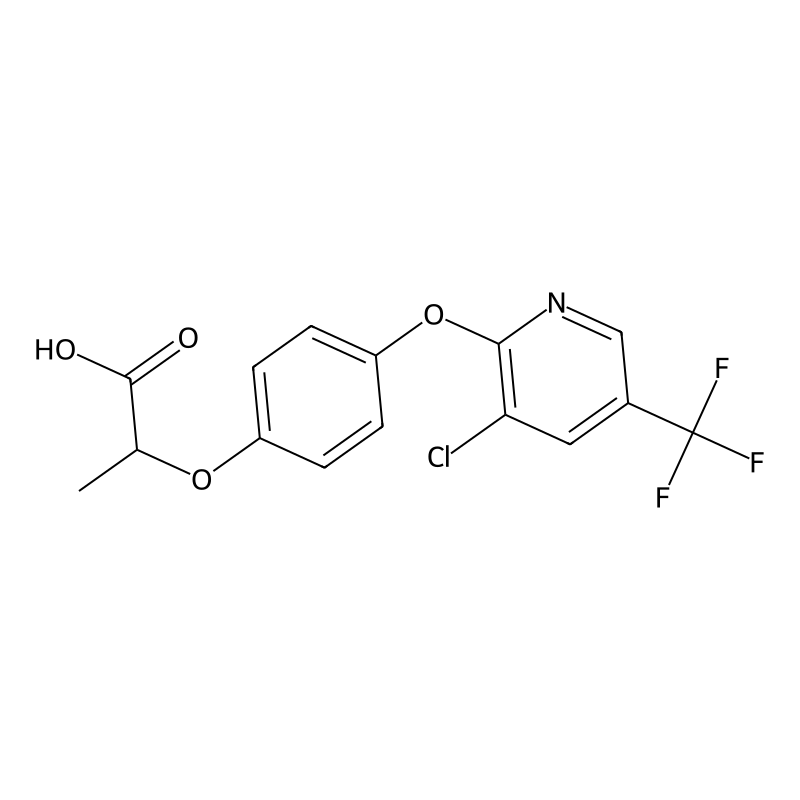

Haloxyfop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Haloxyfop (CAS 69806-34-4) is a potent aryloxyphenoxypropionate (APP) herbicide that acts as a direct inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, a critical regulator of fatty acid biosynthesis. While agricultural applications predominantly rely on its esterified pro-herbicide forms (such as haloxyfop-P-methyl) to facilitate foliar uptake, the free acid is the biologically active moiety at the target site [1]. For procurement in scientific and industrial contexts, haloxyfop free acid is essential because it bypasses the need for metabolic activation. Its distinct physicochemical properties, including a pKa of approximately 4.1 and specific aqueous solubility, make it the mandatory standard for in vitro enzymatic screening, structural biology studies, and environmental degradation tracking [2].

References

- [1] Environmental Behavior of the Chiral Herbicide Haloxyfop. 2. Unchanged Enantiomer Composition in Blackgrass (Alopecurus myosuroides) and Garden Cress (Lepidium sativum). Journal of Agricultural and Food Chemistry, 2015.

- [2] Adsorption of Ionisable Pesticides in Soils. Reviews of Environmental Contamination and Toxicology, 1998.

Substituting haloxyfop free acid with its commercial ester derivatives (e.g., haloxyfop-methyl) in laboratory settings fundamentally compromises assay integrity. In cell-free systems or isolated enzyme assays, the ester forms lack intrinsic ACCase inhibitory activity because they require cleavage by plant or microbial esterases to become active [1]. Furthermore, attempting to substitute haloxyfop with other APP class members, such as fluazifop or quizalofop, can drastically alter baseline potency and binding kinetics. Specific ACCase isoforms—such as those found in apicomplexan parasites or resistant weed biotypes—exhibit strict structural requirements where haloxyfop binds with high affinity while closely related analogs fail [2]. Consequently, direct procurement of the haloxyfop free acid is non-negotiable for accurate target-site validation and cross-resistance mapping.

References

- [1] Environmental Behavior of the Chiral Herbicide Haloxyfop. 2. Unchanged Enantiomer Composition in Blackgrass (Alopecurus myosuroides) and Garden Cress (Lepidium sativum). Journal of Agricultural and Food Chemistry, 2015.

- [2] Trypanosoma brucei: Inhibition of acetyl-CoA carboxylase by haloxyfop. Biochemical and Biophysical Research Communications, 2011.

Absolute Requirement of Free Acid for In Vitro ACCase Inhibition

In cell-free enzymatic assays, commercially formulated esters (e.g., haloxyfop-P-methyl) exhibit negligible intrinsic inhibitory activity against Acetyl-CoA carboxylase (ACCase) due to the absence of esterase-mediated cleavage. Procurement of the free acid (CAS 69806-34-4) is strictly required to achieve direct target-site binding. Studies confirm that haloxyfop acid directly inhibits the carboxyltransferase domain, whereas the ester form acts merely as a lipophilic delivery vehicle requiring metabolic activation [1].

| Evidence Dimension | In Vitro ACCase Inhibitory Activity |

| Target Compound Data | Potent direct inhibition of ACCase carboxyltransferase domain |

| Comparator Or Baseline | Haloxyfop-P-methyl (ester form) / Negligible intrinsic inhibition |

| Quantified Difference | Qualitative absolute requirement (Active vs. Inactive in cell-free systems) |

| Conditions | Isolated acetyl-CoA carboxylase (ACCase) in vitro assays lacking esterase activity |

Procurement of the free acid is mandatory for isolated enzyme screening, structural biology, and high-throughput target validation where metabolic activation is absent.

Superior Potency in Non-Plant Eukaryotic ACCase Models

Haloxyfop demonstrates unique cross-kingdom efficacy against eukaryotic ACCase isoforms beyond standard plant models. In Trypanosoma brucei cell lysate assays, haloxyfop acid achieved an EC50 of 67 μM for ACCase inhibition. In contrast, in-class comparators such as fluazifop, quizalofop, and the cyclohexanedione sethoxydim showed no significant inhibitory activity or had EC50 values exceeding 400 μM [1].

| Evidence Dimension | TbACCase Inhibition (EC50) |

| Target Compound Data | 67 μM |

| Comparator Or Baseline | Fluazifop, Quizalofop, Sethoxydim / >400 μM or inactive |

| Quantified Difference | >6-fold greater potency compared to alternative aryloxyphenoxypropionates |

| Conditions | Trypanosoma brucei (TbACC) desalted cell lysate assay |

For researchers targeting parasitic lipid metabolism, haloxyfop provides a uniquely potent chemical probe where other 'fop' and 'dim' class inhibitors fail.

Standardized Benchmarking for ACCase Target-Site Mutations

Haloxyfop acid serves as a critical benchmark for phenotyping target-site resistance (TSR) in weeds. In ACCase assays of resistant grass biotypes carrying specific carboxyltransferase domain mutations, haloxyfop exhibits distinct, reproducible resistance factor shifts (e.g., 4.5- to 9.5-fold insensitivity) compared to cyclohexanediones (DIMs) which can show extreme >70-fold shifts. This predictable differential binding makes haloxyfop acid indispensable for mapping cross-resistance profiles [1].

| Evidence Dimension | Resistance Factor (R/S IC50 ratio) for target-site mutations |

| Target Compound Data | Moderate shift (4.5- to 9.5-fold insensitivity) |

| Comparator Or Baseline | Sethoxydim (DIM class) / Extreme shift (20- to >71-fold insensitivity) |

| Quantified Difference | Distinct differential binding profile mapping specific ACCase structural changes |

| Conditions | In vitro ACCase inhibition assays on resistant grass biotypes (e.g., Vulpia bromoides) |

Agrochemical developers must use haloxyfop acid to accurately phenotype target-site resistance mechanisms and validate the binding modes of new ACCase inhibitor leads.

In Vitro ACCase Inhibitor Screening and Structural Biology

Utilizing haloxyfop free acid as the mandatory positive control and co-crystallization ligand in isolated acetyl-CoA carboxylase assays, where ester pro-herbicides are completely inactive[1].

Parasitic ACCase Target Validation

Deploying haloxyfop as a highly potent chemical probe for Trypanosoma brucei or Toxoplasma gondii lipid metabolism research, leveraging its superior EC50 over fluazifop and quizalofop [1].

Herbicide Resistance Phenotyping

Serving as the definitive aryloxyphenoxypropionate benchmark to quantify resistance factors (R/S IC50 ratios) and map target-site mutations in novel resistant weed biotypes [2].

Environmental and Metabolic Analytical Standards

Acting as the terminal analyte for quantifying the degradation of haloxyfop-ester formulations in soil, water, and plant tissue samples, relying on its specific pKa and solubility profile[2].

References

- [1] Trypanosoma brucei: Inhibition of acetyl-CoA carboxylase by haloxyfop. Biochemical and Biophysical Research Communications, 2011.

- [2] Environmental Behavior of the Chiral Herbicide Haloxyfop. 2. Unchanged Enantiomer Composition in Blackgrass (Alopecurus myosuroides) and Garden Cress (Lepidium sativum). Journal of Agricultural and Food Chemistry, 2015.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types